Cas no 95-71-6 (Methylhydroquinone)

Methylhydroquinone structure
Methylhydroquinone structure
Produktname:Methylhydroquinone
CAS-Nr.:95-71-6
MF:C7H8O2
MW:124.137222290039
MDL:MFCD00002345
CID:34812
PubChem ID:7253

Methylhydroquinone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methylbenzene-1,4-diol
    • 3-METHYL-1,4-DIHYDROXYBENZENE
    • METHYLHYDROQUINONE
    • P-TOLUHYDROQUINOL
    • 1,4-Dihydroxy-2-methylbenzene
    • 2,5-Toluenediol
    • 2-Methyl-1,4-benzenediol (2-methylhydroquinone)
    • 2-methyl-1,4-hydroquinone
    • 2-methyl-4-benzenediol
    • 2-Methyl-p-hydroquinone
    • 4-Benzenediol,2-methyl-1
    • Hydroquinone, methyl-
    • methyl-hydroquinon
    • Methyl-p-hydroquinone
    • p-Toluquinol
    • Toluquinol
    • THQ
    • 2,5-Dihydroxytoluene
    • p-Toluhydroquinone
    • 2-Methyl-1,4-benzenediol
    • Toluhydroquinone
    • 2-Methylhydroquinone
    • Tolylhydroquinone
    • 1,4-Benzenediol, 2-methyl-
    • METHYL HYDROQUINONE
    • Pyrolin
    • Hydroquinone, tolyl-
    • THQ (VAN)
    • NSC496
    • 2-Methyl-1,4-benzenediol (ACI)
    • Hydroquinone, methyl- (6CI, 8CI)
    • 2-Methyl-1,4-dihydroxybenzene
    • 4-Hydroxy-2-methylphenol
    • M-HQ
    • m-Methylhydroquinone
    • Methyl 1,4-dihydroxybenzene
    • NSC 4962
    • o-Methylhydroquinone
    • Speciosin G
    • Methylhydroquinone
    • MDL: MFCD00002345
    • Inchi: 1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
    • InChI-Schlüssel: CNHDIAIOKMXOLK-UHFFFAOYSA-N
    • Lächelt: OC1C=C(C)C(O)=CC=1
    • BRN: 2041489

Berechnete Eigenschaften

  • Genaue Masse: 124.05243
  • Monoisotopenmasse: 124.05243
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 92.9
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Oberflächenladung: 0
  • Tautomerzahl: 13
  • Topologische Polaroberfläche: 40.5

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.1006 (rough estimate)
  • Schmelzpunkt: 128-130 °C (lit.)
  • Siedepunkt: 285°C
  • Flammpunkt: Fahrenheit: 341.6° f< br / >Celsius: 172° C< br / >
  • Brechungsindex: 1.4922 (estimate)
  • Löslichkeit: 77g/l
  • Wasserteilungskoeffizient: 77G/L(25ºC)
  • Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with oxidizing agents, strong bases.
  • PSA: 40.46000
  • LogP: 1.40620
  • FEMA: 3596
  • Löslichkeit: Nicht bestimmt

Methylhydroquinone Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 22-36/37/38
  • Sicherheitshinweise: 26-36
  • RTECS:MX6700000
  • Identifizierung gefährlicher Stoffe: Xn
  • Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.
  • PackingGroup:III
  • TSCA:Yes
  • Gefahrenklasse:6.1(b)

Methylhydroquinone Zolldaten

  • HS-CODE:29072900

Methylhydroquinone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MC284-100g
Methylhydroquinone
95-71-6 98%
100g
¥93.0 2022-06-10
Enamine
EN300-124928-5.0g
2-methylbenzene-1,4-diol
95-71-6 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-124928-50.0g
2-methylbenzene-1,4-diol
95-71-6 95.0%
50.0g
$63.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-250396-250g
Methylhydroquinone,
95-71-6
250g
¥414.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4871-5 mg
Pyrolin
95-71-6 99.83%
5mg
¥287.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000423-500g
Methylhydroquinone
95-71-6 98%
500g
¥377 2024-07-19
Life Chemicals
F0001-2277-5g
Methylhydroquinone
95-71-6 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2277-1g
Methylhydroquinone
95-71-6 95%+
1g
$21.0 2023-09-07
TRC
M312535-50g
Methylhydroquinone
95-71-6
50g
$ 201.00 2023-09-07
Life Chemicals
F0001-2277-2.5g
Methylhydroquinone
95-71-6 95%+
2.5g
$40.0 2023-09-07

Methylhydroquinone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  1,1,3,3-Tetramethyldisiloxane ,  Sodium iodide Solvents: Acetonitrile ,  Dichloromethane
Referenz
Reagents and synthetic methods. 57. Reduction of carbonyl compounds promoted by silicon hydrides under the influence of trimethylsilyl-based reagents
Aizpurua, Jesus M.; Lecea, Begona; Palomo, Claudio, Canadian Journal of Chemistry, 1986, 64(12), 2342-7

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Catalysts: Trifluoroacetic acid Solvents: Toluene ;  2 h, 30 °C
Referenz
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; Amorati, Riccardo ; Valgimigli, Luca ; Sambri, Letizia, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, rt; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  neutralized, rt
Referenz
An easy two-step reduction of salicylic acids and alcohols to 2-methylphenols
Mazzini, Francesco; Salvadori, Piero, Synthesis, 2005, (15), 2479-2481

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  N-Methyl-2-pyrrolidone ,  Oxygen Catalysts: Cuprate(1-), trichloro-, lithium, dihydrate Solvents: Methyl isobutyl ketone ,  Water ;  24 h, 700 kPa, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ;  5.5 h, 630 kPa, 80 °C
Referenz
Processes for production of benzoquinones by oxidation of aromatic hydroxy compounds over copper catalyst followed by reduction to hydroquinones
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Palladium (diphenyl-2-pyridylphosphine complex, porous organic polymer supported) ,  Pyridine, 2-[bis(4-ethenylphenyl)phosphino]-, homopolymer (palladium complex) Solvents: Dimethylacetamide ;  rt → 140 °C; 12 h, 1 atm, 140 °C
Referenz
Pd0-PyPPh2@porous organic polymer: Efficient heterogeneous nanoparticle catalyst for dehydrogenation of 3-methyl-2-cyclohexen-1-one without extra oxidants and hydrogen acceptors
Chen, Xingkun; Wang, Wenlong; Zhu, Hejun; Yang, Wenshao; Ding, Yunjie, Molecular Catalysis, 2018, 456, 49-56

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  1,1,3,3-Tetramethyldisiloxane ,  Sodium iodide Solvents: Dichloromethane
Referenz
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, reflux
Referenz
Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media
Peixoto de Abreu Lima, Alejandro; Graziano, Natali; Pandolfi, Enrique, Green Chemistry Letters and Reviews, 2016, 9(4), 210-215

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referenz
Synthesis of (±)-6-hydroxy-3,4-dihydro-4,7-dimethylbenzo-1-pyran-2(H)-one, a tetranorsesquiterpenoid
Nadkarni, K. K.; Kamat, S. P.; Paknikar, S. K., Indian Journal of Chemistry, 1994, (5), 432-5

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  5 - 12 h, rt
Referenz
Simple, mild, and efficient method for the reduction of 1,4-benzoquinones to hydroquinones by the action of NaN3
Algi, Fatih; Balci, Metin, Synthetic Communications, 2006, 36(16), 2293-2297

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine
Referenz
The generation of C,O,O-trilithiated derivatives of dihydric phenols
Saa, Jose M.; Morey, Jeroni; Suner, Guillem; Frontera, Antoni; Costa, Antoni, Tetrahedron Letters, 1991, 32(49), 7313-16

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  5 min, reflux
Referenz
An efficient reduction of quinones by formate-palladium/carbon system
Pande, Poorn Prakash, Asian Journal of Chemistry, 2010, 22(4), 2549-2553

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Referenz
Selective electro-oxidation of phenol to 1,4-hydroquinone employing carbonaceous electrodes: surface modification is the key
Baravkar, Mayur D.; Prasad, Bhagavatula L. V., New Journal of Chemistry, 2022, 46(5), 2518-2525

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium dodecyl sulfate ,  Ceric ammonium nitrate Solvents: Acetic acid ,  Water
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
Referenz
Hydroxylation of alkylphenols by cerium(IV) in conjunction with hydrogen peroxide and sodium dodecyl sulfate
Chawla, H. Mohindra; Sharma, S. Kumar; Chakrabarty, K.; Bhanumati, S., Journal of the Chemical Society, 1988, (2), 128-9

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol
Referenz
Action of Dilute Sulfuric Acid on Phenyl- and p-Tolylhydroxylamine (in the Presence and Absence of Phenol)
Bamberger, Eug., Annalen der Chemie, 1912, 390, 131-90

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, 86 °C; 1 h, 86 °C
Referenz
Improvement of the synthesis process of methyhydroquinone
Sun, Xiaobo; Jiang, Denggao; Wang, Xunqiu; Zhou, Cairong; Ren, Ke, Henan Huagong, 2003, (2), 15-16

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bisulfite
Referenz
Synthesis of 4,7-dimethoxyindoles bearing substituents at the C-5 and C-6 positions and studies on their demethylation products
Malesani, Giorgio; Galiano, Fabio; Ferlin, Maria Grazia; Masiero, Sergio, Journal of Heterocyclic Chemistry, 1980, 17(3), 563-9

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Catalysts: Aluminum Solvents: Water ;  rt → 86 °C; 30 min, 86 °C; 60 min, 86 °C; 86 °C → 25 °C
Referenz
Synthesis process for 2-methyl-1,4-dihydroxybenzene
Sun, Xiaobo; Jiang, Denggao; Liu, Guoji; Ren, Ke, Huagong Shikan, 2005, 19(10), 24-26

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Benzyltriethylammonium chloride ,  Titanium superoxide (Ti(O2)2) Solvents: Water ;  rt → 60 °C; 50 - 60 °C; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Nickel ;  > 10 h, 0.6 MPa, 100 °C; 5 min, reflux
Referenz
Method for preparation of 2-methylhydroquinone
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium persulfate Solvents: Water
Referenz
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; Hammadi, Mohamed; Hachemi, Messaoud, Synthetic Communications, 2002, 32(10), 1501-1515

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
Synthesis of methylhydroquinone
Zhang, Li-yang; Jiang, Deng-gao; Zhou, Cai-rong; Liu, Qi-yu; Jiang, Xue-gen, Jingxi Huagong, 2000, 17(12), 735-737

Methylhydroquinone Raw materials

Methylhydroquinone Preparation Products

Methylhydroquinone Verwandte Literatur

Empfohlene Lieferanten
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(CAS:95-71-6)
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